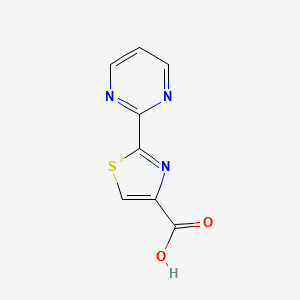
2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid
Descripción general
Descripción
Pyrimidine is an aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It is a fundamental structure in nature and is part of many larger biomolecules, including the nucleotide bases uracil, cytosine, and thymine, which are components of RNA and DNA .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of an amine with a carbonyl compound or ketone . A series of novel pyrimidine derivatives can be designed and synthesized for potential biological activities .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be confirmed using various spectroscopic techniques, including FTIR, NMR, and Mass Spectrometry .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, including reactions with urea, thiourea, malononitrile, hydrazine hydrate, and 2,4-dinitrophenyl hydrazine .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary widely depending on the specific compound. For example, the melting point, solubility, and spectral properties can all differ .
Aplicaciones Científicas De Investigación
1. Anti-Fibrosis Activity
- Application Summary: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). These compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
- Methods of Application: The study of anti-fibrosis activity was evaluated by Picro-Sirius red staining, hydroxyproline assay, and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .
- Results: Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
2. α-Amylase Inhibitors
- Application Summary: Pyrrolo[2,3-d]pyrimidine-linked hybrids were designed, synthesized, and investigated for their ability to inhibit the α-amylase enzyme in order to treat diabetes .
- Methods of Application: In vitro antidiabetic analysis was performed. Molecular docking of all compounds was performed with Bacillus paralicheniformis α-amylase enzyme .
- Results: In vitro antidiabetic analysis demonstrated excellent antidiabetic action for compounds 5b, 6c, 7a, and 7b, with IC50 values in the 0.252–0.281 mM range .
3. Collagen Prolyl 4-Hydroxylase Inhibitors
- Application Summary: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated. The study showed that compounds 12m and 12q effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
- Methods of Application: The study of anti-fibrosis activity was evaluated by Picro-Sirius red staining, hydroxyproline assay, and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .
- Results: Compounds 12m and 12q showed potent inhibition of collagen prolyl-4-hydroxylase .
4. Antimicrobial Activity
- Application Summary: A new class of pyrimidin-2-ol/thiol/amine analogues were designed, synthesized, and evaluated for their in vitro antimicrobial potential against various bacterial and fungal strains .
- Methods of Application: The antimicrobial potential of the synthesized compounds was evaluated using the tube dilution method .
- Results: Compounds 2, 5, 10, 11, and 12 exhibited significant antimicrobial activity against the tested bacterial and fungal strains, and were found to be more active than the standard drugs .
5. Antimetabolite Activity
- Application Summary: Diazine alkaloids, including pyrimidine derivatives, have been reported to exhibit antimetabolite activity. This activity is particularly relevant in the context of cancer treatment, where antimetabolites can inhibit the growth of cancer cells .
- Methods of Application: The specific methods of application can vary widely depending on the specific compound and the type of cancer being treated. Typically, these compounds are administered as part of a chemotherapy regimen .
- Results: While the results can also vary widely, many pyrimidine derivatives have been found to be effective in inhibiting the growth of cancer cells. For example, imatinib, dasatinib, and nilotinib are pyrimidine-based drugs that are well-established treatments for leukemia .
6. Antimicrobial Activity
- Application Summary: A new class of pyrimidin-2-ol/thiol/amine analogues were designed, synthesized, and evaluated for their in vitro antimicrobial potential against various bacterial and fungal strains .
- Methods of Application: The antimicrobial potential of the synthesized compounds was evaluated using the tube dilution method .
- Results: In general, all synthesized derivatives exhibited good antimicrobial activity. Among them, compounds 2, 5, 10, 11, and 12 have significant antimicrobial activity against used bacterial and fungal strains and also found to be more active than the standard drugs .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-pyrimidin-2-yl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2S/c12-8(13)5-4-14-7(11-5)6-9-2-1-3-10-6/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEFSHGKRSIMSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653257 | |
| Record name | 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid | |
CAS RN |
1014631-26-5 | |
| Record name | 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



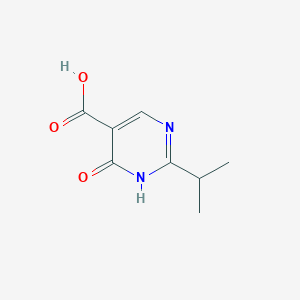
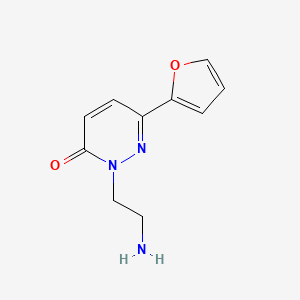
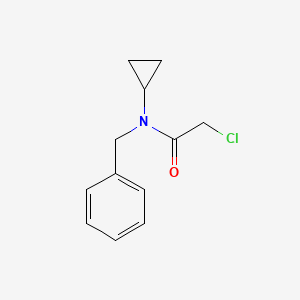
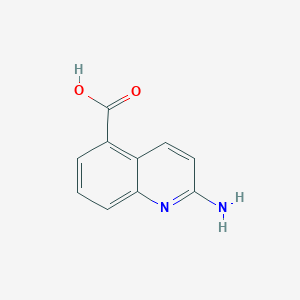
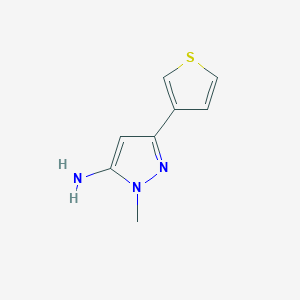
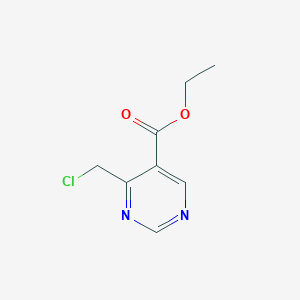
![2-[(4-Ethylcyclohexyl)amino]ethan-1-ol](/img/structure/B1517344.png)
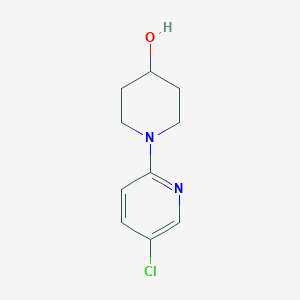
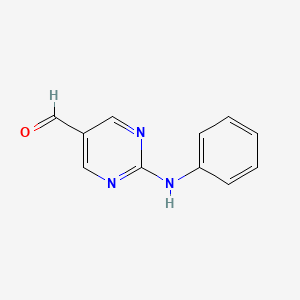
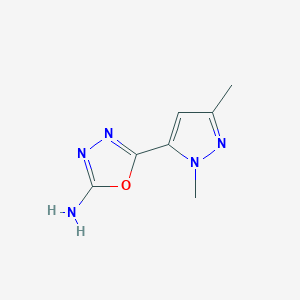
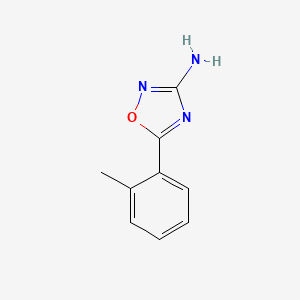
![2-amino-5-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1517352.png)
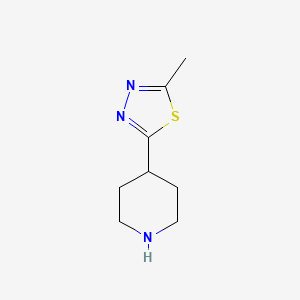
![5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1517357.png)